6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one
説明
6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a tert-butyl group at position 6 and a morpholine ring at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms, widely studied for their pharmacological and material science applications.
特性
IUPAC Name |
4-tert-butyl-2-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)9-8-10(16)14-11(13-9)15-4-6-17-7-5-15/h8H,4-7H2,1-3H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPNZDGEJVTZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a suitable pyrimidine precursor, followed by the introduction of a morpholine ring through nucleophilic substitution. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
化学反応の分析
Types of Reactions
6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert certain functional groups into their reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, such as amines or alkoxides, under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
Based on the search results provided, here's what can be gathered regarding the applications of compounds related to "6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one":
Pyrimidine Derivatives as Kinase Inhibitors and Therapeutic Agents:
- FLT3 Inhibitors : Pyrimidine derivatives, particularly 4,6-diamino pyrimidines, have been identified as Type-II FLT3 inhibitors, showing promise as selective scaffolds for clinical development . Compound 13a , a pyrimidine compound, exhibited an IC50 value of 13.9 ± 6.5 nM against the FLT3 kinase with high selectivity over c-KIT . These compounds have demonstrated potent activity against FLT3-driven cell lines with clinical relevance . The development of selective FLT3 inhibitors is crucial because dual inhibition of c-KIT and FLT3 can lead to myelosuppression .
- NAPE-PLD Inhibitors : Pyrimidine-4-carboxamides are being explored as inhibitors of N-acyl phosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) . Structure-activity relationship (SAR) studies have been conducted to identify potent compounds . Combining cyclopropylmethylamide, (R/S)-3-phenylpiperidine, and various R3 substituents led to the creation of compounds with enhanced activity . One such compound, when combined with (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine, showed a 10-fold increase in activity compared to a reference compound and completely blocked the turnover of PED6 .
- PI3K and mTOR Inhibitors : Certain 3H-[1,2,3]triazolo[4,5-d]pyrimidine compounds are useful as inhibitors of mammalian target of rapamycin (mTOR) and phosphoinositide 3-kinases (PI3K), which are associated with various diseases . These compounds have potential applications in treating mTOR-related disorders and PI3K-related disorders .
Synthesis of Pyrimidine Derivatives:
- A synthetic method for producing tert-butyl (2-((4-chloro-6-morpholinopyrimidin-2-yl)oxy)ethyl)carbamate (3 ) involves reacting tert-butyl-N-(2-hydroxyethyl)carbamate with 4-(2,6-dichloropyrimidin-4-yl)morpholine in the presence of NaH . This process includes specific conditions and steps to ensure the formation of the desired compound .
Other potential applications
作用機序
The mechanism of action of 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Substituent Effects on Physicochemical Properties
The following table summarizes key structural analogs and their substituent-driven properties:
Key Observations :
- Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to analogs with smaller alkyl or aromatic groups (e.g., methylthio or chlorophenyl substituents) .
- Solubility: Morpholine’s oxygen atom improves aqueous solubility relative to non-polar groups like benzyl or tert-butyldimethylsilyl .
- Reactivity : Methylthio groups (e.g., in 6-(3-chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one) may act as leaving groups, enabling nucleophilic substitution reactions, whereas morpholine’s amine functionality supports hydrogen bonding .
Comparative Activity Data (Inferred) :
生物活性
6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a tert-butyl group and a morpholine moiety. The structural configuration plays a crucial role in its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
Research indicates that 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that compounds with similar structures inhibit cancer cell proliferation. For instance, pyrimidine derivatives have been reported to act as inhibitors of key kinases involved in cancer progression, such as FLT3 .
- Antimicrobial Effects : Similar derivatives have demonstrated activity against bacteria and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Certain pyrimidine derivatives are known to modulate inflammatory pathways, contributing to their therapeutic potential in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one can be understood through SAR studies. These studies evaluate how changes in the chemical structure affect biological activity.
Key Findings from SAR Studies
- Substitution Patterns : Modifications on the pyrimidine ring or the morpholine group can significantly alter potency. For example, the introduction of different substituents on the pyrimidine ring has been correlated with enhanced inhibitory activity against specific targets .
- Potency Comparison : Compounds structurally similar to 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one have shown IC50 values ranging from nanomolar to micromolar concentrations against various biological targets, indicating a strong potential for therapeutic development .
Case Studies
Several studies highlight the biological efficacy of related compounds:
- Inhibition of FLT3 Kinase : A derivative exhibited an IC50 value of 13.9 nM against FLT3 kinase, demonstrating high selectivity and potential for treating acute myeloid leukemia (AML) .
- Antimicrobial Activity : Compounds similar to 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one were tested against Mycobacterium tuberculosis, showcasing significant inhibitory effects .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that related pyrimidine compounds showed selective cytotoxicity towards lung adenocarcinoma (A549) and prostate carcinoma (LNCaP) cells while sparing normal fibroblast cells .
Data Tables
| Compound Name | Target | IC50 Value (nM) | Notes |
|---|---|---|---|
| 6-(tert-butyl)-2-morpholinopyrimidin-4(3H)-one | FLT3 Kinase | 13.9 ± 6.5 | High selectivity over c-KIT |
| Similar Pyrimidine Derivative | Mycobacterium tuberculosis | Not specified | Significant antimicrobial activity |
| Related Compound | A549 Cancer Cells | Not specified | Selective cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
